molecular formula C15H15N3O3 B6088794 (2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B6088794
M. Wt: 285.30 g/mol
InChI Key: GWXHTLBLIOXNHK-MHWRWJLKSA-N
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Description

(2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide is a hydrazone derivative known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and N-phenylhydrazinecarboxamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like laccase, preventing their normal function. This interaction can disrupt biochemical pathways and inhibit the activity of the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A naturally occurring phenolic compound with similar benzylidene groups.

    Hydrazone Derivatives: Other hydrazone derivatives with varying substituents on the benzylidene group.

Uniqueness

(2E)-2-(2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an enzyme inhibitor and its potential antidiabetic effects set it apart from other similar compounds .

Properties

IUPAC Name

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(14(13)19)10-16-18-15(20)17-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,17,18,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXHTLBLIOXNHK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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